1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis-
Overview
Description
Preparation Methods
The synthesis of BABIM involves several steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .
Chemical Reactions Analysis
BABIM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BABIM can lead to the formation of benzimidazole derivatives with different functional groups .
Scientific Research Applications
BABIM has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, BABIM has shown promise as an inhibitor of certain enzymes, such as MPro and papain-like protease, which are targets for antiviral drugs against SARS-CoV-2 . In medicine, BABIM and its derivatives are being investigated for their potential therapeutic effects, including their ability to modulate biological pathways and inhibit disease-related proteins . Additionally, BABIM has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of BABIM involves its interaction with specific molecular targets, such as enzymes and receptors. For example, BABIM has been shown to inhibit the activity of MPro and papain-like protease by binding to their active sites and preventing substrate binding. This inhibition can disrupt viral replication and reduce the spread of the virus . The molecular pathways involved in BABIM’s effects include the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .
Comparison with Similar Compounds
BABIM is unique among benzimidazole derivatives due to its specific structural features and biological activities. Similar compounds include other benzimidazole derivatives, such as fenoterol, which is a beta-2 adrenergic agonist used for the symptomatic treatment of asthma . While both BABIM and fenoterol share a benzimidazole core, their functional groups and biological targets differ, leading to distinct pharmacological effects. Other similar compounds include various benzimidazole-based inhibitors that target different enzymes and receptors in biological systems .
Properties
IUPAC Name |
2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOOEFIMWKZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225717 | |
Record name | Bis(5-amidino-2-benzimidazolyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-75-8 | |
Record name | Bis(5-amidino-2-benzimidazolyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074733758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(5-amidino-2-benzimidazolyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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